1,3-Dimethyl-2-phenylnaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

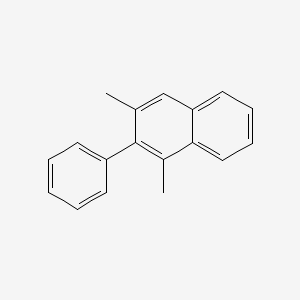

1,3-Dimethyl-2-phenylnaphthalene is a useful research compound. Its molecular formula is C18H16 and its molecular weight is 232.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Forensic Science

Role in Drug Synthesis

1,3-Dimethyl-2-phenylnaphthalene is identified as a significant impurity associated with the synthesis of methamphetamine via the Nagai method. This method is prevalent in illicit drug laboratories, particularly in Southeast Asia. The presence of this compound can serve as a marker for identifying the synthetic route used in the production of methamphetamine, thus aiding forensic investigations .

Impurity Profiling

In forensic applications, profiling impurities like this compound helps law enforcement agencies trace back to the manufacturing methods used for illicit substances. Studies have shown that analyzing the impurity profiles can provide insights into the operational characteristics of clandestine laboratories . For instance, a study indicated that this compound, along with others, was detected in samples collected from suspected drug manufacturing sites, highlighting its utility in forensic analysis .

Analytical Chemistry

Detection Methods

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect this compound in environmental samples and residues from drug laboratories. The compound's unique mass spectral signature allows for its identification amidst a complex mixture of substances typically found at these sites .

Environmental Impact Studies

Research has also focused on the environmental implications of this compound due to its presence in drug labs. Studies have investigated the sorption and desorption behaviors of this compound in various soil types, contributing to understanding its persistence and potential ecological risks associated with illicit drug production .

Chemical Research

Synthesis and Characterization

In chemical research, this compound has been synthesized as part of studies aimed at understanding the reactivity and properties of naphthalene derivatives. Its synthesis often involves condensation reactions under acidic conditions and serves as a precursor or byproduct in various organic reactions .

Table 1: Impurity Profiles Related to Methamphetamine Synthesis

| Compound Name | Synthetic Route | Detection Method |

|---|---|---|

| This compound | Nagai Method | GC-MS |

| 1-Benzyl-3-methylnaphthalene | Nagai Method | GC-MS |

| Other Naphthalene Derivatives | Various | SPME-GC-MS |

Table 2: Environmental Behavior of this compound

| Soil Type | Sorption Potential (Kf) | Desorption Potential (Kd) |

|---|---|---|

| Sandy Soil | Low | High |

| Clay Soil | Moderate | Moderate |

| Loamy Soil | High | Low |

Case Studies

Case Study 1: Clandestine Laboratory Analysis

A comprehensive analysis was conducted on samples from a series of clandestine laboratories across Queensland. The study utilized surface wipe sampling techniques to detect residues of methamphetamine and its associated impurities, including this compound. Results indicated significant correlations between the presence of this compound and specific manufacturing methods employed at these sites .

Case Study 2: Environmental Remediation

In another study focusing on environmental remediation following drug lab closures, researchers assessed the persistence of various compounds including this compound in soil samples. The findings underscored the need for targeted remediation strategies to mitigate risks posed by such contaminants .

特性

IUPAC Name |

1,3-dimethyl-2-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYXFOBXGHLFDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455094 |

Source

|

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-41-9 |

Source

|

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。